molecular formula C21H15FN2O2S B4225480 N-(5-benzyl-1,3-thiazol-2-yl)-5-(2-fluorophenyl)-2-furamide

N-(5-benzyl-1,3-thiazol-2-yl)-5-(2-fluorophenyl)-2-furamide

Cat. No. B4225480
M. Wt: 378.4 g/mol
InChI Key: DAKHHLOCYBJTPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-benzyl-1,3-thiazol-2-yl)-5-(2-fluorophenyl)-2-furamide, also known as BFTF, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. BFTF is a thiazole-furamide hybrid molecule that exhibits promising biological activities, making it a subject of interest for researchers in the fields of medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of N-(5-benzyl-1,3-thiazol-2-yl)-5-(2-fluorophenyl)-2-furamide is not fully understood, but it is believed to involve the modulation of various signaling pathways and molecular targets. N-(5-benzyl-1,3-thiazol-2-yl)-5-(2-fluorophenyl)-2-furamide has been shown to inhibit the activity of several enzymes, including topoisomerase II, cyclooxygenase-2, and lipoxygenase. It also activates the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy metabolism and survival. The activation of AMPK by N-(5-benzyl-1,3-thiazol-2-yl)-5-(2-fluorophenyl)-2-furamide leads to the inhibition of mTOR signaling, resulting in the suppression of cell growth and proliferation.
Biochemical and Physiological Effects
N-(5-benzyl-1,3-thiazol-2-yl)-5-(2-fluorophenyl)-2-furamide has been shown to exert a range of biochemical and physiological effects, including the modulation of gene expression, the induction of cell cycle arrest, and the inhibition of angiogenesis. N-(5-benzyl-1,3-thiazol-2-yl)-5-(2-fluorophenyl)-2-furamide also exhibits a dose-dependent cytotoxic effect on cancer cells, while sparing normal cells, making it a potentially safe and effective therapeutic agent.

Advantages and Limitations for Lab Experiments

The advantages of using N-(5-benzyl-1,3-thiazol-2-yl)-5-(2-fluorophenyl)-2-furamide in lab experiments include its high potency, selectivity, and low toxicity. N-(5-benzyl-1,3-thiazol-2-yl)-5-(2-fluorophenyl)-2-furamide is also relatively easy to synthesize, making it a cost-effective option for researchers. However, the limitations of using N-(5-benzyl-1,3-thiazol-2-yl)-5-(2-fluorophenyl)-2-furamide include its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy. In addition, the mechanism of action of N-(5-benzyl-1,3-thiazol-2-yl)-5-(2-fluorophenyl)-2-furamide is not fully understood, which can hinder its development as a therapeutic agent.

Future Directions

There are several future directions for the research and development of N-(5-benzyl-1,3-thiazol-2-yl)-5-(2-fluorophenyl)-2-furamide. One potential area of focus is the optimization of its pharmacokinetic properties, such as improving its solubility and stability in biological fluids. Another direction is the identification of its molecular targets and signaling pathways, which can provide insights into its mechanism of action and potential therapeutic applications. Additionally, the development of N-(5-benzyl-1,3-thiazol-2-yl)-5-(2-fluorophenyl)-2-furamide derivatives and analogs can lead to the discovery of more potent and selective compounds with enhanced biological activities. Overall, the continued investigation of N-(5-benzyl-1,3-thiazol-2-yl)-5-(2-fluorophenyl)-2-furamide has the potential to yield significant advancements in the field of drug discovery and development.

Scientific Research Applications

N-(5-benzyl-1,3-thiazol-2-yl)-5-(2-fluorophenyl)-2-furamide has been extensively studied for its potential applications in the treatment of various diseases. It has been shown to exhibit potent anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer. N-(5-benzyl-1,3-thiazol-2-yl)-5-(2-fluorophenyl)-2-furamide acts by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth. In addition, N-(5-benzyl-1,3-thiazol-2-yl)-5-(2-fluorophenyl)-2-furamide has been reported to have anti-inflammatory, antioxidant, and antimicrobial properties, making it a potential candidate for the treatment of inflammatory diseases, oxidative stress-related disorders, and infections.

properties

IUPAC Name

N-(5-benzyl-1,3-thiazol-2-yl)-5-(2-fluorophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN2O2S/c22-17-9-5-4-8-16(17)18-10-11-19(26-18)20(25)24-21-23-13-15(27-21)12-14-6-2-1-3-7-14/h1-11,13H,12H2,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAKHHLOCYBJTPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC=C(O3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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